molecular formula C12H12N4O B6085378 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime

Cat. No. B6085378
M. Wt: 228.25 g/mol
InChI Key: OBUYPANMZNFRGC-RVDMUPIBSA-N
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Description

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime, also known as PBOX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PBOX is a versatile compound that can be synthesized by several methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime is not fully understood, but it is thought to involve the generation of reactive oxygen species, such as singlet oxygen, which can cause damage to cells and tissues. 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has also been shown to bind to DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has been found to have unique biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the generation of singlet oxygen for photodynamic therapy. 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has also been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has several advantages for lab experiments, including its ease of synthesis, versatility, and unique biochemical and physiological effects. However, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action and potential applications in cancer treatment, photodynamic therapy, and organic electronics, and the evaluation of its toxicity and safety for use in humans. Additionally, further research is needed to explore the potential of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime as a photosensitizer for the treatment of other diseases, such as bacterial infections and skin disorders.

Synthesis Methods

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime can be synthesized by several methods, including the reaction of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazole with hydroxylamine, or the reaction of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazole with nitrite followed by reduction with sodium dithionite. The yield of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime can be improved by using a solvent system that includes a polar aprotic solvent and a nonpolar solvent.

Scientific Research Applications

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has been found to have potential applications in various fields, including cancer treatment, photodynamic therapy, and organic electronics. In cancer treatment, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In photodynamic therapy, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has been used as a photosensitizer to generate singlet oxygen for the treatment of cancer and other diseases. In organic electronics, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime has been used as a hole-transporting material in organic light-emitting diodes and organic solar cells.

properties

IUPAC Name

(NE)-N-(2-phenyl-6,7-dihydro-5H-benzotriazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-15-11-8-4-7-10-12(11)14-16(13-10)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUYPANMZNFRGC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(N=C2C(=NO)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NN(N=C2/C(=N/O)/C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one oxime

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